molecular formula C12H19ClFN5 B12225426 1-ethyl-N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride

1-ethyl-N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride

Cat. No.: B12225426
M. Wt: 287.76 g/mol
InChI Key: ATXBHLFZEQLQAP-UHFFFAOYSA-N
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Description

This compound is a pyrazole-based amine hydrochloride salt with a complex substituent arrangement. Its structure features two pyrazole rings: one substituted with ethyl, fluoro, and methyl groups, and the other with an ethyl group. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical or agrochemical research. The IUPAC name and molecular formula confirm its unique identity, distinguishing it from simpler pyrazole derivatives .

Properties

Molecular Formula

C12H19ClFN5

Molecular Weight

287.76 g/mol

IUPAC Name

1-ethyl-N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride

InChI

InChI=1S/C12H18FN5.ClH/c1-4-17-8-10(6-15-17)14-7-11-9(3)16-18(5-2)12(11)13;/h6,8,14H,4-5,7H2,1-3H3;1H

InChI Key

ATXBHLFZEQLQAP-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)NCC2=C(N(N=C2C)CC)F.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride typically involves the reaction of 1-ethyl-5-fluoro-3-methylpyrazole with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is often obtained as a hydrochloride salt to enhance its stability and solubility.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

The compound has been investigated for its potential as an inhibitor or modulator of specific enzymes or receptors. Research indicates that it may interact with biological targets, influencing cellular processes and exhibiting significant biological activity . Notably, pyrazole derivatives have been recognized for their anti-inflammatory and anticancer properties, thereby making them valuable in drug design .

2. Anticancer Activity

Recent studies highlight the efficacy of pyrazole derivatives in inhibiting cancer cell growth. For instance, compounds similar to 1-ethyl-N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride have demonstrated notable cytotoxic effects against various cancer cell lines such as MCF7 and NCI-H460, with IC50 values indicating potent activity . Specifically, modifications in the pyrazole structure can enhance its anticancer properties by improving selectivity towards cancerous cells.

3. Anti-inflammatory Effects

In addition to anticancer activities, pyrazole derivatives are also studied for their anti-inflammatory effects. Compounds containing the pyrazole moiety have shown promise in reducing inflammation, making them candidates for treating inflammatory diseases . The structural modifications in 1-ethyl-N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride could potentially enhance these properties further.

Synthesis Methodologies

The synthesis of 1-ethyl-N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride typically involves multi-step organic reactions. Key methods include:

  • Initial Reaction : Starting materials such as 5-amino-3-methylpyrazole are reacted with alkylating agents to introduce ethyl and fluoro groups.
  • Formation of Pyrazole Ring : Subsequent reactions involve cyclization to form the pyrazole ring structure.
  • Hydrochloride Salt Formation : The final step often involves converting the base into its hydrochloride salt to enhance solubility .

Case Studies

Several case studies illustrate the applications of this compound:

StudyFocusFindings
Bouabdallah et al. (2022)Anticancer ActivityReported significant cytotoxic potential against Hep2 and P815 cell lines with IC50 values of 3.25 mg/mL and 17.82 mg/mL respectively .
Li et al. (2022)Inhibition MechanismEvaluated novel derivatives showing significant anticancer efficacy against HCT116 (IC50 = 0.39 ± 0.06 μM) and MCF7 (IC50 = 0.46 ± 0.04 μM) .
Recent Review on Pyrazoles (2022)Comprehensive OverviewHighlighted the broad therapeutic profiles of pyrazole compounds including anti-inflammatory and anticancer properties .

Mechanism of Action

The mechanism of action of 1-ethyl-N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key structural analogues include:

Compound Name Structural Differences Molecular Formula Key Properties
1-Ethyl-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-5-methyl-1H-pyrazol-4-amine hydrochloride Additional methyl group on the second pyrazole ring C₁₃H₂₁ClFN₅ Higher molecular weight (310.79 g/mol), altered steric effects
1-[(2-chlorophenoxy)methyl]pyrazol-4-amine;hydrochloride Chlorophenoxy substituent instead of ethyl/fluoro groups C₁₀H₁₁Cl₂N₃O Lower complexity, aromatic chlorophenoxy group enhances lipophilicity
Cyclopropanesulfonamide derivatives (e.g., EP 2022/06 compounds) Cyclopropane and sulfonamide groups Variable Rigid cyclopropane ring influences binding affinity; sulfonamide enhances metabolic stability

Key Observations :

  • The ethyl/fluoro/methyl substitution pattern in the target compound introduces steric hindrance and electronic effects distinct from chlorophenoxy or sulfonamide analogues.
  • Solubility: The hydrochloride salt improves aqueous solubility compared to non-salt forms of similar pyrazoles (e.g., neutral 1-[(2-chlorophenoxy)methyl]pyrazol-4-amine) .
  • Bioactivity : Pyrazole derivatives with fluoro and methyl groups often exhibit enhanced bioactivity in agrochemicals (e.g., fungicides), whereas sulfonamide derivatives are more common in pharmaceuticals .
Physicochemical and Computational Comparisons
  • Molecular Weight and LogP: Target compound: Estimated molecular weight ≈ 310 g/mol; LogP (predicted) ≈ 2.5 (moderate lipophilicity due to ethyl/fluoro groups). 1-[(2-chlorophenoxy)methyl]pyrazol-4-amine;hydrochloride: Molecular weight 260.12 g/mol; LogP ≈ 3.1 (higher lipophilicity from chlorophenoxy group) .
  • Graph-Based Structural Similarity: Using graph-theoretical methods (as per ), the target compound shares <60% similarity with chlorophenoxy analogues due to divergent substituent topology. Closer similarity (~75%) exists with dimethylpyrazole derivatives .

Biological Activity

1-Ethyl-N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]pyrazol-4-amine; hydrochloride is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a pyrazole core and specific substituents, enhances its biological activity. This article delves into the compound's biological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C12H19ClFN5
  • Molecular Weight : 287.76 g/mol
  • CAS Number : 1856050-34-4

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The presence of the fluorine atom and ethyl groups in its structure enhances its binding affinity and solubility, which are crucial for its therapeutic efficacy.

Potential Mechanisms:

  • Enzyme Inhibition : Studies indicate that the compound may act as an inhibitor for certain enzymes, potentially leading to therapeutic effects in conditions such as cancer and inflammation .
  • Receptor Modulation : It may interact with specific receptors, influencing cellular signaling pathways and contributing to its pharmacological effects .

Biological Activities

Research has highlighted several key biological activities associated with this compound:

Anticancer Activity

Several studies have explored the anticancer properties of pyrazole derivatives, including this compound. It has shown promising results in inhibiting cancer cell proliferation across various cancer types. For instance:

  • In vitro tests indicated that the compound exhibited cytotoxic effects on cancer cell lines while demonstrating lower sensitivity towards normal cells, suggesting a selective action against malignant cells .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial potential. Its structure allows it to interact effectively with microbial targets, leading to:

  • Significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus.
  • Notable antifungal activity against pathogens like Candida albicans and Aspergillus niger, indicating its broad-spectrum efficacy .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases. The modulation of specific inflammatory pathways is under investigation to better understand these effects .

Case Studies and Research Findings

A review of literature reveals various case studies highlighting the biological activities of pyrazole derivatives, including this specific compound.

StudyFindings
Demonstrated cytotoxicity against multiple cancer cell lines with minimal toxicity to normal cells.
Exhibited strong antibacterial activity against common pathogens, suggesting potential for clinical applications in infectious diseases.
Showed anti-inflammatory effects in animal models, warranting further exploration in chronic inflammatory conditions.

Q & A

Q. What are the key synthetic pathways for 1-ethyl-N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]pyrazol-4-amine hydrochloride?

The synthesis typically involves multi-step routes starting with pyrazole core construction. A common approach includes:

Cyclization : Formation of the pyrazole ring via condensation of hydrazine derivatives (e.g., monomethylhydrazine) with β-ketoesters like ethyl acetoacetate .

Functionalization : Introduction of substituents (e.g., ethyl, fluoro, methyl groups) through alkylation or halogenation. For example, fluorination at the 5-position may use electrophilic fluorinating agents .

Acylation/Amine Coupling : The methylene-linked pyrazole-amine structure is formed via acylation with intermediates like 5-chloro-3-methyl-1-substituted-pyrazole-4-carbonyl chloride, followed by nucleophilic substitution with ethylamine derivatives .

Salt Formation : Hydrochloride salt preparation via acid-base reaction in ethanol or dichloromethane .

Q. How is the compound characterized structurally?

Methodology :

  • ¹H/¹³C NMR : Assign peaks for ethyl (δ ~1.2–1.4 ppm for CH₃, δ ~3.4–4.0 ppm for CH₂), fluorine (split coupling patterns), and pyrazole protons (δ ~6.5–8.5 ppm) .
  • HRMS : Confirm molecular ion ([M+H]⁺) and isotopic pattern matching theoretical values (e.g., m/z 296.18 for C₁₃H₁₉F₂N₅) .
  • Melting Point : Typically 104–107°C for hydrochloride salts, indicating purity .
  • IR Spectroscopy : Amine N-H stretches (~3298 cm⁻¹) and pyrazole ring vibrations (~1600 cm⁻¹) .

Advanced Research Questions

Q. How can low yields in the acylation step be addressed?

Contradictions : Yields for pyrazole-4-carbonyl chloride intermediates often drop below 50% due to side reactions (e.g., over-oxidation). Solutions :

  • Optimized Reaction Conditions : Use POCl₃ at 120°C for controlled acylation, avoiding excess reagent .
  • Catalyst Screening : Copper(I) bromide (0.1 eq.) in DMSO improves coupling efficiency with amines (e.g., from 17% to ~30% yield) .
  • Purification : Chromatography with gradient elution (ethyl acetate/hexane) reduces impurity carryover .

Q. How to resolve contradictions in pharmacological activity data across studies?

Case Example : Antimicrobial assays may show variable efficacy due to substituent positioning (e.g., fluoro vs. methyl groups). Methodology :

  • Structure-Activity Relationship (SAR) : Systematically compare analogs like 5-fluoro vs. 5-chloro derivatives in MIC assays .
  • Computational Modeling : Dock the compound into target enzymes (e.g., bacterial dihydrofolate reductase) to assess binding affinity changes .
  • Standardized Assays : Use consistent bacterial strains (e.g., S. aureus ATCC 25923) and broth microdilution protocols .

Q. What experimental designs are recommended to study substituent effects on bioactivity?

Framework :

Variable Substituents : Synthesize analogs with systematic substitutions (e.g., fluoro → chloro, ethyl → methyl) .

Control Groups : Include parent pyrazole (no substituents) and commercial antibiotics (e.g., ciprofloxacin) .

Multi-Parameter Optimization : Use Design of Experiments (DoE) to balance lipophilicity (logP), solubility, and steric effects .

Q. Data Analysis Table :

AnalogSubstituent (Position)MIC (µg/mL) S. aureuslogP
ParentNone>1281.2
Target5-F, 3-Me, 1-Et162.8
Analog A5-Cl, 3-Me, 1-Et323.1

Q. How to validate the hydrochloride salt’s stability under varying conditions?

Methodology :

  • Thermogravimetric Analysis (TGA) : Assess decomposition temperatures (>200°C indicates thermal stability) .
  • pH Solubility Profile : Test solubility in buffers (pH 1–7.4) to identify optimal storage conditions .
  • Accelerated Stability Testing : Expose to 40°C/75% RH for 4 weeks; monitor via HPLC for degradation products .

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